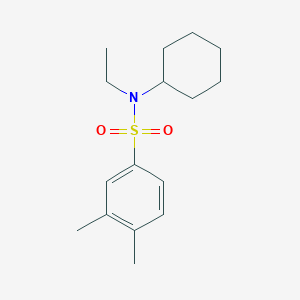
N-(5-chloropyridin-2-yl)-3,4-dimethylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-chloropyridin-2-yl)-3,4-dimethylbenzenesulfonamide, also known as CPDS, is a chemical compound that has been widely studied for its potential applications in scientific research. CPDS is a sulfonamide derivative that has been found to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in many different fields.
Mecanismo De Acción
The mechanism of action of N-(5-chloropyridin-2-yl)-3,4-dimethylbenzenesulfonamide is not fully understood, but it is believed to act as a competitive inhibitor of certain enzymes and receptors. It has been shown to bind to the ATP-binding site of kinases, preventing them from carrying out their normal functions.
Biochemical and Physiological Effects:
N-(5-chloropyridin-2-yl)-3,4-dimethylbenzenesulfonamide has been found to have a variety of biochemical and physiological effects, including inhibition of cell growth, induction of apoptosis, and modulation of immune responses. It has also been shown to have anti-inflammatory properties and may be useful in the treatment of certain inflammatory conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(5-chloropyridin-2-yl)-3,4-dimethylbenzenesulfonamide is its specificity for certain enzymes and receptors, which allows researchers to study these targets in isolation. However, N-(5-chloropyridin-2-yl)-3,4-dimethylbenzenesulfonamide may also have off-target effects that can complicate data interpretation. Additionally, N-(5-chloropyridin-2-yl)-3,4-dimethylbenzenesulfonamide is relatively expensive and may not be readily available in all research settings.
Direcciones Futuras
There are many potential future directions for research involving N-(5-chloropyridin-2-yl)-3,4-dimethylbenzenesulfonamide. One area of interest is the development of more potent and selective inhibitors of kinases, which could have therapeutic applications in cancer and other diseases. Other potential directions include the study of N-(5-chloropyridin-2-yl)-3,4-dimethylbenzenesulfonamide in combination with other drugs or in different disease models, as well as the development of new synthetic methods for producing N-(5-chloropyridin-2-yl)-3,4-dimethylbenzenesulfonamide and related compounds.
Métodos De Síntesis
N-(5-chloropyridin-2-yl)-3,4-dimethylbenzenesulfonamide can be synthesized using a variety of methods, including reactions between 5-chloro-2-aminopyridine and 3,4-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. Other methods involve the use of different starting materials or variations in reaction conditions, but all result in the production of N-(5-chloropyridin-2-yl)-3,4-dimethylbenzenesulfonamide in relatively high yields.
Aplicaciones Científicas De Investigación
N-(5-chloropyridin-2-yl)-3,4-dimethylbenzenesulfonamide has been used in a variety of scientific research applications, including studies of enzyme inhibition, protein-protein interactions, and receptor binding. It has been found to be particularly useful in the study of kinases, which are enzymes that play a key role in many cellular processes.
Propiedades
Nombre del producto |
N-(5-chloropyridin-2-yl)-3,4-dimethylbenzenesulfonamide |
|---|---|
Fórmula molecular |
C13H13ClN2O2S |
Peso molecular |
296.77 g/mol |
Nombre IUPAC |
N-(5-chloropyridin-2-yl)-3,4-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C13H13ClN2O2S/c1-9-3-5-12(7-10(9)2)19(17,18)16-13-6-4-11(14)8-15-13/h3-8H,1-2H3,(H,15,16) |
Clave InChI |
VUDNVQNMMRGCBY-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2=NC=C(C=C2)Cl)C |
SMILES canónico |
CC1=C(C=C(C=C1)S(=O)(=O)NC2=NC=C(C=C2)Cl)C |
Solubilidad |
3.4 [ug/mL] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Ethyl 1-[(4-methoxy-1-naphthyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B226327.png)
![1-[(2,5-Dimethylphenyl)sulfonyl]pyrrolidine](/img/structure/B226344.png)








![4-[(4-Propoxyphenyl)sulfonyl]morpholine](/img/structure/B226367.png)